5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone

Anticancer Hepatocellular Carcinoma Cytotoxicity

Researchers studying hepatocellular carcinoma (HCC) and flavonoid SAR face supply of poorly characterized polymethoxyflavones with undefined substitution patterns, leading to irreproducible target-engagement data. This compound, isolated from Euryops arabicus and citrus peels, is a rigorously defined hydroxylated tetramethoxyflavone (HPMF) with 5,8-diOH and 6,7,3',4'-tetraMeO substitution. - Exhibits antiproliferative activity against HepG2 (IC50 45 μM) and MCF7 (IC50 35 μM) cells with S-phase cell cycle arrest. - Lower LogP (~2.9) than fully methoxylated PMFs enhances aqueous solubility and oral formulation feasibility. - Supplied with ≥98% purity, HPLC/NMR-verified, supporting analytical standardization and metabolomic studies. - Shipped ambient; stock available in mg-to-gram quantities for immediate procurement.

Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
Cat. No. B15134991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)OC)OC)O)OC
InChIInChI=1S/C19H18O8/c1-23-11-6-5-9(7-13(11)24-2)12-8-10(20)14-15(21)18(25-3)19(26-4)16(22)17(14)27-12/h5-8,21-22H,1-4H3
InChIKeyYMZYQFDBQUZFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone: An Overview for Scientific Procurement and Research Selection


5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone (Compound 8, CAS: 683278-67-3) is a polymethoxyflavone (PMF) isolated from Euryops arabicus and identified in citrus peels. It is a hydroxylated tetramethoxyflavone (HPMF) characterized by a fully substituted A-ring with hydroxy groups at positions 5 and 8, and methoxy groups at positions 6, 7, 3', and 4'. This specific substitution pattern confers unique physicochemical and biological properties relevant to cancer research and drug discovery [1][2].

Hydroxylation pattern Distinct 5,8‑dihydroxy‑3′,4′,6,7‑tetramethoxy substitution defines biological profile
Natural product source Isolated from Euryops arabicus and citrus peels; identity confirmed by NMR and HRMS
Cancer research tool Polymethoxyflavone scaffold for cell‑model studies and structure‑activity relationship exploration

Why Generic Substitution Fails: The Structural Determinants of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone Activity


Simple substitution of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone with other polymethoxyflavones (PMFs) is scientifically unsound due to the critical role of its precise hydroxylation/methoxylation pattern in dictating biological activity, cellular permeability, and target engagement. Studies show that the position and number of hydroxy and methoxy groups dramatically alter a flavone's antiproliferative potency, cytochrome P450 inhibition profile, and intestinal transport efficiency [1][2]. For instance, while many PMFs exhibit some anticancer activity, the specific arrangement of groups in 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone is a key determinant of its distinct profile. The following sections provide quantitative evidence of these critical differences.

Activity Hydroxylation/methoxylation pattern may shift antiproliferative potency; not interchangeable with common PMFs like nobiletin or sinensetin.
Permeability Cellular uptake and CYP inhibition profile differ among PMFs; class‑level hydroxylation benefits may not transfer directly.
Identity Closely related analog 5,4′‑dihydroxy‑6,7,8,3′‑tetramethoxyflavone exhibits different cell‑line selectivity; verify substitution pattern.

Quantitative Differentiation Guide: 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone vs. Key Analogs


Antiproliferative Activity in Human Liver Cancer (HepG2) Cells: Direct Comparison with Nobiletin

In a direct head-to-head study, 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone demonstrated antiproliferative activity against HepG2 cells. While the exact IC50 value for the target compound from this specific study is not fully detailed in the available abstract, the study contextually frames its activity against nobiletin and other PMFs. Cross-study comparison is possible with other PMFs: the target compound exhibits cytotoxicity in HepG2 cells (IC50 = 45 μM, MTT assay) , which is distinct from the IC50 values reported for other common PMFs in similar assays, such as nobiletin (IC50 = 41.5 μM against HL-60, not HepG2) or sinensetin (IC50 = 39.93 μg/mL, 24h treatment) [1].

Antiproliferative Activity (HepG2)
Cross‑study comparable
IC50 45 μM (48h, MTT)
vs. Nobiletin 41.5 μM (HL‑60)
Reported cell‑model response context; cross‑study benchmarking.
Different cell lines limit direct potency comparison.
Anticancer Hepatocellular Carcinoma Cytotoxicity

Distinct Physicochemical Profile: Lipophilicity (LogP) and Polar Surface Area (tPSA) vs. Nobiletin

5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone possesses a unique physicochemical signature that differentiates it from the more common PMF, nobiletin. The presence of two hydroxyl groups (vs. nobiletin's zero) results in a lower calculated LogP of 2.905 , compared to nobiletin's LogP of ~3.3 [1]. This lower lipophilicity suggests improved aqueous solubility. Concurrently, its topological Polar Surface Area (tPSA) is 107.59 Ų , which is notably higher than nobiletin's tPSA of ~79 Ų [1]. This combination of lower LogP and higher tPSA may influence membrane permeability, bioavailability, and the risk of off-target protein binding.

Physicochemical Profile
Direct comparison
LogP 2.905 vs 3.3
tPSA 107.59 vs 79 Ų
Compared to Nobiletin
Supports solubility and permeability differentiation in lead optimization.
Calculated properties; experimental validation recommended.
Druglikeness Lipophilicity ADME

Class-Level Evidence for Enhanced Cellular Transport Due to Hydroxylation

As a hydroxylated tetramethoxyflavone (HPMF), 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone benefits from class-level evidence showing that the addition of hydroxyl groups significantly improves transport efficiency across intestinal cell barriers. A study on a series of tetramethoxyflavones demonstrated that hydroxylated analogs (e.g., 3H7-TMF and 3H6-TMF) exhibited significantly higher transport efficiency (46% and 39%, respectively) and apparent permeability (Papp ≈ 1.7-2.0 × 10⁶ cm/s) across Caco-2 cell monolayers compared to non-hydroxylated counterparts (e.g., 78-TMF and 57-TMF), which had lower transport (<40%) and permeability (Papp ≈ 0.1-0.9 × 10⁶ cm/s) [1]. This suggests the target compound, by virtue of its hydroxylation, may possess superior intestinal absorption properties compared to fully methoxylated PMFs like nobiletin.

Hydroxylation‑Driven Transport
Class‑level inference
Transport efficiency: 39–46%
Papp ~1.7–2.0×10⁶ cm/s
Hydroxylated TMFs (Caco‑2)
Class‑level support for improved cellular uptake of hydroxylated PMFs.
Not directly measured on the target compound; extrapolation from structural analogs.
ADME Intestinal Permeability Bioavailability

Structural Confirmation and Purity Benchmark for Research Consistency

The structural identity and purity of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone are well-established through comprehensive spectroscopic analysis, including 1D and 2D NMR and HRMS, in both the original isolation study from Euryops arabicus [1] and its re-isolation from citrus peels [2]. Reputable vendors provide the compound with a guaranteed purity of ≥97.75% or ≥98% , ensuring experimental reproducibility. This is critical as the closely related analog, 5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone, has been shown to have a different biological selectivity profile, being selectively active against HL-60 cells with an IC50 of 7.55 μM [3].

Identity & Purity
Supporting evidence
NMR, HRMS confirmed
Purity ≥97.75%
Analog shows different selectivity
Ensures lot consistency and reproducible research outcomes.
Structural analog 5,4′‑dihydroxy‑6,7,8,3′‑tetramethoxyflavone active against HL‑60 (IC50 7.55 μM).
Natural Product Chemistry Analytical Standards Quality Control

Optimal Research and Industrial Application Scenarios for 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone


Lead Optimization in Liver Cancer Drug Discovery Programs

Researchers focusing on hepatocellular carcinoma (HCC) can utilize 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone as a lead compound for structure-activity relationship (SAR) studies. Its demonstrated activity in HepG2 cells and distinct physicochemical profile (LogP, tPSA) make it a valuable scaffold for designing analogs with improved potency or pharmacokinetic properties compared to other PMFs like nobiletin or tangeretin.

Formulation Development for Enhanced Oral Bioavailability

Based on class-level evidence that hydroxylated PMFs exhibit superior intestinal permeability [1], 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone is an ideal candidate for studies focused on oral formulation development. Its lower LogP suggests better aqueous solubility than fully methoxylated PMFs, which is a critical parameter for optimizing drug absorption and reducing the need for complex delivery systems.

Biochemical Assays Investigating Cell Cycle Arrest Mechanisms

The compound's original isolation study associated its antiproliferative activity with significant S-phase cell cycle arrest [2]. This makes 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone a specific tool compound for probing S-phase checkpoints, DNA replication stress, and related signaling pathways in cancer biology research.

Quality Control and Reference Standard for Citrus-Derived Extracts

Given its identification in both Euryops arabicus and Citrus reticulata 'dahongpao' peels [3], and the availability of high-purity material (≥97.75%) , this compound serves as an excellent analytical standard for the quality control and standardization of natural product extracts or for metabolomic studies investigating the fate of dietary PMFs.

Application
Selection Property
Validation Focus
Cancer cell‑model lead optimization (HCC)
HepG2 cell‑line activity & physicochemical profile
Potency and ADME endpoint characterization
Oral formulation permeability research
Hydroxylation‑dependent intestinal transport
Caco‑2 monolayer transport and solubility testing
Cell cycle arrest pathway studies
S‑phase checkpoint probe
DNA replication stress and cell‑cycle signaling endpoints
Analytical reference standard for citrus PMF extracts
High purity and spectral identity
HPLC/NMR method validation and extract standardization

Technical Documentation Hub

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33 linked technical documents
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